molecular formula C15H11NO3 B2470238 4-(1-Oxoisoindolin-2-yl)benzoic acid CAS No. 4770-71-2

4-(1-Oxoisoindolin-2-yl)benzoic acid

Cat. No.: B2470238
CAS No.: 4770-71-2
M. Wt: 253.257
InChI Key: YIUFFQLXXYMULO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(1-Oxoisoindolin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Nitro, sulfo, and halogenated benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

4-(1-Oxoisoindolin-2-yl)benzoic acid serves as a lead compound in the development of new pharmaceuticals targeting various diseases, particularly cancer and inflammatory conditions. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for further optimization.

Case Studies

  • Cancer Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Research has demonstrated that modifications to the isoindoline core can enhance potency and selectivity against tumor cells.
  • Anti-inflammatory Agents : The compound has shown promise in modulating inflammatory pathways, suggesting potential as an anti-inflammatory agent. In vitro studies have reported significant inhibition of pro-inflammatory cytokines when treated with this compound.

Antiviral Activity

Recent investigations have highlighted the antiviral properties of isoindolinone derivatives, including this compound. These compounds have been evaluated for their effectiveness against various viral pathogens.

Antiviral Mechanism

  • Enterovirus A71 : A study demonstrated that certain derivatives possess significant antiviral activity against Enterovirus A71, responsible for hand, foot, and mouth disease. Compounds showed effective inhibition of viral replication at low micromolar concentrations, indicating their potential as therapeutic agents against viral infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the isoindoline and benzoic acid moieties can lead to significant changes in biological activity.

Key Findings

  • Substitutions at specific positions on the benzoic acid ring have been linked to improved solubility and bioavailability.
  • The introduction of functional groups has been shown to enhance interactions with target proteins, thereby increasing efficacy.

Synthetic Routes and Modifications

Several synthetic methods have been developed to create derivatives of this compound, facilitating the exploration of its biological potential.

Synthetic Method Description Yield
Cyclization ReactionsFormation of isoindoline from substituted anilinesHigh
Functional Group ModificationsIntroduction of methoxy or halogen groupsModerate to High
Coupling ReactionsLinking with other bioactive moietiesVariable

These synthetic strategies enable researchers to tailor the compound's properties for specific therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(1-Oxoisoindolin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can act as an electrophilic center, facilitating covalent binding to nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of target proteins, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Shares the isoindoline-1,3-dione core but lacks the benzoic acid group.

    N-Phenylphthalimide: Similar structure with a phenyl group instead of the benzoic acid moiety.

    4-Phthalimidobenzoic acid: Contains a phthalimide group attached to a benzoic acid, similar to 4-(1-Oxoisoindolin-2-yl)benzoic acid.

Uniqueness

This compound is unique due to its combination of the isoindoline-1,3-dione and benzoic acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.

Biological Activity

4-(1-Oxoisoindolin-2-yl)benzoic acid is a compound that has garnered interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₁NO₃
  • Molecular Weight : Approximately 253.25 g/mol

This compound features an isoindolinone core linked to a benzoic acid moiety, which contributes to its distinct chemical behavior and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate various cellular pathways, leading to physiological responses. Ongoing research is focused on elucidating the exact molecular mechanisms involved in its activity.

Antiviral Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antiviral properties. For instance, research involving similar isoindolinone derivatives has shown effective inhibition against Enterovirus A71 (EV-A71), a major pathogen responsible for hand, foot, and mouth disease in children. In vitro assays indicated that certain derivatives displayed low micromolar concentrations with effective antiviral activity (EC50 values ranging from 1.23 to 1.76 µM) against multiple EV-A71 strains .

Antitumor Activity

In addition to antiviral effects, there is evidence suggesting potential antitumor activity. Compounds containing the isoindolinone scaffold have been investigated for their ability to inhibit cancer cell proliferation. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the isoindolinone ring can enhance cytotoxicity against various cancer cell lines .

Comparative Analysis of Related Compounds

A comparison of this compound with similar compounds reveals differences in biological activity based on structural variations:

Compound NameStructural FeaturesUnique Aspects
2-(1,3-Dioxoisoindolin-2-yl)benzoic acidIsoindoline core with dioxo substitutionDifferent oxidation state affects reactivity
This compound Lacks methoxy groupsSimpler structure may lead to different properties
4-(6-Methoxyisoindolin-2-yl)benzoic acidContains one methoxy groupVariations in substitution influence biological activity

This table highlights how structural modifications can significantly influence the biological properties of these compounds.

Case Studies

Several case studies have reported on the biological efficacy of compounds related to this compound:

  • Antiviral Efficacy : In a study evaluating a series of isoindolinone derivatives against EV-A71, several compounds demonstrated significant antiviral activity, suggesting that further exploration could lead to effective treatments for viral infections .
  • Cytotoxicity in Cancer Models : Another study investigated the cytotoxic effects of isoindolinone derivatives on breast cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

Properties

IUPAC Name

4-(3-oxo-1H-isoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-13-4-2-1-3-11(13)9-16(14)12-7-5-10(6-8-12)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUFFQLXXYMULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid, ethyl ester (2.55 g, 0.009 mol), 1N NaOH (20 ml), water (70 ml), and methanol (70 ml) is heated to reflux for 20 minutes when a clear solution is formed. The reaction mixture is filtered and the filtrate is carefully acidified with 4N HCl (6 ml) to pH 1.0 when a solid pptd. out. The crude 4-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid is filtered, washed with hot CH3OH and dried to give analytical sample. Yield 1.67 g (73%); mp >295° C.
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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